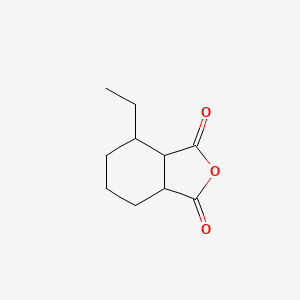

4-Ethylhexahydro-2-benzofuran-1,3-dione

Description

Overview of the Hexahydro-2-benzofuran-1,3-dione Structural Class in Contemporary Organic Synthesis

The hexahydro-2-benzofuran-1,3-dione scaffold is a significant structural motif in organic chemistry. These compounds, also known as hexahydrophthalic anhydrides, are saturated bicyclic molecules that serve as versatile building blocks in the synthesis of a wide array of more complex chemical structures. Their utility is primarily derived from the reactive anhydride (B1165640) functional group, which can readily undergo reactions with various nucleophiles such as alcohols, amines, and water to form esters, amides, and dicarboxylic acids, respectively.

A primary route to this class of compounds is the Diels-Alder reaction, a powerful and stereospecific method for forming six-membered rings. iitk.ac.inlibretexts.orglibretexts.org This cycloaddition reaction typically involves a conjugated diene and a dienophile, such as maleic anhydride or its derivatives. The resulting cyclohexene-dicarboxylic anhydride can then be subjected to catalytic hydrogenation to yield the fully saturated hexahydro-2-benzofuran-1,3-dione ring system. This two-step process allows for the introduction of various substituents onto the cyclohexene (B86901) ring, which are then carried over to the final saturated product.

Another significant synthetic pathway is the direct catalytic hydrogenation of the corresponding substituted phthalic anhydrides. This method is particularly useful for producing these compounds on an industrial scale. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, with various metal-based catalysts, including those containing palladium, ruthenium, and nickel, being employed for this transformation.

The resulting hexahydro-2-benzofuran-1,3-dione derivatives are valuable intermediates in the production of polymers, plasticizers, resins, and pharmaceuticals. For instance, they are used as curing agents for epoxy resins, imparting desirable physical properties to the final polymer matrix.

Structural Significance and Isomeric Considerations of 4-Ethylhexahydro-2-benzofuran-1,3-dione

The specific compound, this compound, is characterized by an ethyl group at the 4-position of the hexahydro-2-benzofuran-1,3-dione core. The presence and position of this alkyl substituent have significant implications for the molecule's stereochemistry and conformational behavior.

Isomerism: The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The relative orientation of the ethyl group and the fusion of the two rings can result in various diastereomers (cis and trans isomers).

Cis/Trans Isomerism: This arises from the relative orientation of the substituents on the cyclohexane (B81311) ring. In the context of the Diels-Alder synthesis from a substituted diene and maleic anhydride, the stereochemistry of the dienophile is retained in the product, typically leading to a cis-fused ring system. masterorganicchemistry.com Subsequent hydrogenation of the double bond introduces further stereochemical complexity.

Conformational Isomers: The cyclohexane ring in hexahydro-2-benzofuran-1,3-dione is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The energetically most favorable conformation will be influenced by the steric bulk and position of the ethyl substituent. The ethyl group will preferentially occupy an equatorial position to minimize steric strain. nih.gov The anhydride ring itself can also exhibit puckering.

The specific isomeric form of this compound will significantly influence its physical properties, such as melting point and solubility, as well as its reactivity in subsequent chemical transformations.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Structure | Hexahydro-2-benzofuran-1,3-dione |

| Substituent | Ethyl group at the 4-position |

| Key Functional Group | Carboxylic anhydride |

| Potential Isomerism | Cis/Trans diastereomers, Enantiomers, Conformational isomers |

Research Gaps and Strategic Objectives for the Academic Investigation of this compound

Despite the general importance of the hexahydro-2-benzofuran-1,3-dione class of compounds, a detailed survey of the scientific literature reveals a notable scarcity of research specifically focused on this compound. This lack of information presents several opportunities for academic investigation.

Key Research Gaps:

Specific Synthesis and Characterization: There is a need for well-documented and optimized synthetic procedures for the preparation of specific isomers of this compound. This includes detailed spectroscopic and crystallographic characterization of the resulting products to unambiguously determine their stereochemistry.

Isomer-Specific Properties: A systematic study of the physical and chemical properties of the different isomers of this compound is currently absent from the literature. Understanding how the stereochemistry of the ethyl group influences properties such as reactivity, solubility, and thermal stability would be of significant value.

Applications: While the broader class of hexahydrophthalic anhydrides finds use in various applications, the potential utility of this compound remains largely unexplored. Research into its use as a monomer, cross-linking agent, or as a precursor for novel chemical entities could unveil new applications.

Strategic Objectives for Future Research:

Development of Stereoselective Synthetic Routes: Future research should aim to develop highly stereoselective synthetic methods to access individual isomers of this compound. This could involve the use of chiral catalysts in Diels-Alder reactions or stereoselective hydrogenation processes.

Comprehensive Physicochemical Profiling: A thorough investigation of the physicochemical properties of each synthesized isomer should be undertaken. This would include detailed NMR spectroscopic analysis, X-ray crystallography, and thermal analysis to establish a clear structure-property relationship.

Exploration of Reactivity and Synthetic Utility: The reactivity of the different isomers of this compound should be systematically explored. This would involve studying their reactions with a range of nucleophiles to synthesize novel esters, amides, and other derivatives. The potential of these derivatives in materials science and medicinal chemistry could then be assessed.

A proposed research plan is outlined in the table below.

| Research Phase | Objective | Key Activities |

| Phase 1: Synthesis | To develop efficient and stereoselective synthetic routes to the isomers of this compound. | - Diels-Alder reaction of 1-ethyl-1,3-butadiene with maleic anhydride.- Catalytic hydrogenation of 4-ethylphthalic anhydride.- Separation and purification of isomers. |

| Phase 2: Characterization | To fully characterize the structure and properties of the synthesized isomers. | - NMR (¹H, ¹³C, COSY, NOESY) spectroscopy.- X-ray crystallography.- Mass spectrometry.- Thermal analysis (DSC, TGA). |

| Phase 3: Application | To explore the potential applications of the individual isomers. | - Polymerization reactions.- Synthesis of novel derivatives for biological screening.- Use as curing agents for epoxy resins. |

Structure

3D Structure

Properties

CAS No. |

140651-06-5 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-ethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H14O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h6-8H,2-5H2,1H3 |

InChI Key |

AGXULMINMVSGBC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC2C1C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylhexahydro 2 Benzofuran 1,3 Dione

Retrosynthetic Analysis of the 4-Ethylhexahydro-2-benzofuran-1,3-dione Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnections are typically made at the ester (lactone) and key carbon-carbon bonds forming the bicyclic core.

One logical disconnection is across the C-O bond of the lactone, which is a common retrosynthetic step for esters. amazonaws.com This leads to a hydroxy-carboxylic acid precursor. Further disconnection of the carbon-carbon bond of the cyclohexane (B81311) ring, for instance, through a Michael addition disconnection, can simplify the structure to a more accessible dicarbonyl compound and an α,β-unsaturated ester. A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (Lactone Ring Opening): The lactone can be retrosynthetically opened to a substituted cyclohexane-1,3-dione with a carboxylic acid side chain.

Disconnection 2 (Michael Addition): The bond between the ethyl group and the cyclohexane ring can be disconnected via a retro-Michael reaction. This identifies a key intermediate, cyclohexane-1,3-dione, and an α,β-unsaturated ester bearing the ethyl group.

Disconnection 3 (Precursor Synthesis): Cyclohexane-1,3-diones can be synthesized from various precursors, such as resorcinol (B1680541), through reduction. google.com

This analysis suggests that a convergent synthesis could be employed, where the substituted cyclohexane ring and the ethyl group are introduced in separate, well-controlled steps before the final cyclization to form the lactone. A recent study on a benzofuran-fused thiazinone utilized a similar retrosynthetic strategy, highlighting the utility of this approach for related heterocyclic systems. researchgate.net

Direct Synthesis Approaches to this compound

Direct synthesis of the this compound scaffold can be achieved through several methodologies, primarily focusing on the formation of the fused ring system.

The formation of the benzofuranone core often relies on intramolecular cyclization reactions. organic-chemistry.org For the target molecule, a key strategy involves the cyclization of a precursor containing a substituted cyclohexane ring. One-pot synthesis methods, such as the heteroannulation of benzoquinones, have been developed for related benzofuran (B130515) systems and could be adapted. dtu.dk

A base-catalyzed sequential 1,4-addition/intramolecular cyclization/aromatization reaction has been reported for the synthesis of benzofuro[3,2-b]pyridines, demonstrating the power of cascade reactions in building complex heterocyclic systems. researchgate.net A similar cascade approach, initiated by the Michael addition of a nucleophile to an appropriately substituted cyclohexane-1,3-dione, could lead to the desired hexahydro-2-benzofuran-1,3-dione core.

Cyclohexane-1,3-diones are versatile precursors for the synthesis of various heterocyclic compounds. google.comnih.gov The synthesis of the target molecule can be envisioned starting from a suitably substituted cyclohexane-1,3-dione. For instance, the reaction of a cyclohexane-1,3-dione with an appropriate electrophile at the C-4 position can introduce the ethyl group.

The synthesis of cyclohexane-1,3-diones themselves can be achieved through various methods, including the reduction of resorcinol derivatives. google.com A process for the manufacture of 1,3-cyclohexanedione (B196179) by combining resorcinol with a hydrogen donor in the presence of a palladium on carbon catalyst has been reported. google.com This provides a readily available starting material for subsequent functionalization.

The Biginelli reaction, which utilizes 1,3-cyclohexanedione as a key component for the synthesis of chiral tricyclic 3,4-dihydropyrimidin-2-thione derivatives, showcases the reactivity of this precursor in multicomponent reactions. rsc.org

Palladium catalysis has emerged as a powerful tool in the synthesis of benzofuran and benzofuranone derivatives. rsc.orgnih.gov Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce benzofuran-fused cyclohexenones. nih.gov This methodology could potentially be adapted to form the hexahydro-2-benzofuran-1,3-dione scaffold.

Furthermore, palladium-catalyzed cycloaddition reactions, such as [4+4] cycloadditions of benzofuran-derived azadienes, have been developed for the synthesis of related fused ring systems. researchgate.net While these examples lead to different heterocyclic cores, the underlying principles of palladium-catalyzed C-H activation and cycloaddition could be applied to the synthesis of the target molecule. rsc.orgnih.gov A one-pot palladium-catalyzed synthesis of benzofurans from 2-chlorophenols and alkynes has also been reported, highlighting the versatility of this approach. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound

The presence of a chiral center at the 4-position of this compound necessitates the development of stereoselective and enantioselective synthetic methods to obtain enantiomerically pure forms.

The key challenge in the stereoselective synthesis of the target molecule lies in the asymmetric construction of the C-4 ethyl-substituted stereocenter. Several strategies can be envisioned:

Asymmetric Michael Addition: A well-established method for creating stereocenters is through asymmetric Michael addition. The addition of an ethyl nucleophile to a chiral α,β-unsaturated dicarbonyl precursor, or the addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary, could establish the desired stereochemistry. nih.gov

Chiral Catalysis: The use of chiral catalysts in the cyclization step can induce enantioselectivity. For instance, chiral bifunctional thiourea-ammonium salts have been used for the catalytic asymmetric synthesis of 4-substituted 1,4-dihydropyridines. mdpi.com A similar catalytic system could be explored for the cyclization leading to the target molecule. Recent work has shown the utility of bifunctional urea (B33335) catalysts in highly enantioselective [3+2] annulation reactions to form complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Laccase-catalyzed oxidation followed by a 1,4-addition has been used for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org A similar enzymatic approach could potentially be developed for the asymmetric ethylation of a suitable precursor.

Recent advances in the catalytic asymmetric synthesis of chiral benzofuranones have highlighted various strategies, often classified by the starting substrate structure. dntb.gov.ua Furthermore, dinuclear copper-catalyzed asymmetric [3+2] annulation has been shown to be effective in constructing cyclic chiral quaternary carbon centers. nih.gov While the target molecule contains a tertiary stereocenter, the principles of using chiral metal complexes to control stereochemistry are highly relevant.

Diastereoselective Control in Ring Formation

The creation of the hexahydro-2-benzofuran-1,3-dione core with a specific stereochemistry at the C4 position, bearing the ethyl group, is a critical challenge. The relative orientation of the ethyl group with respect to the fused ring system significantly influences the molecule's properties and potential applications. Diastereoselective control is typically achieved during the primary ring-forming reaction, often a Diels-Alder cycloaddition, or through subsequent stereocontrolled transformations.

A principal strategy for establishing the core hexahydro-2-benzofuran-1,3-dione structure involves the Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by hydrogenation. For instance, the reaction of a 1-ethyl-1,3-cyclohexadiene with maleic anhydride (B1165640) would theoretically yield a substituted cyclohexene-1,2-dicarboxylic anhydride. Subsequent hydrogenation of the double bond would then produce the saturated hexahydro-2-benzofuran-1,3-dione ring system. The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, which favors the formation of the cis-fused product. The orientation of the ethyl group on the diene would dictate the diastereomeric outcome of the final product.

Alternatively, stereocontrol can be exerted through the diastereoselective alkylation of a pre-formed enolate of a cyclohexanedicarboxylic acid derivative. For example, a protected derivative of hexahydro-2-benzofuran-1,3-dione could be deprotonated to form an enolate, which can then be reacted with an ethyl halide. The stereochemical outcome of this alkylation is dependent on the steric hindrance of the substrate and the reaction conditions, including the choice of base and solvent. Research on related systems, such as the reductive alkylation of C4-alkylated tetrahydroindanols, has demonstrated that high diastereoselectivity can be achieved in the formation of new stereogenic centers. nih.govfigshare.com

The choice of catalyst can also play a pivotal role in directing the diastereoselectivity. Lewis acid or organocatalysts can be employed to create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. While specific studies on the catalytically controlled diastereoselective synthesis of this compound are not extensively documented, principles from asymmetric catalysis in similar ring systems provide a strong foundation for developing such methodologies.

Analogous and Derivative Synthesis Pathways

The synthetic methodologies for this compound can be extended to create a variety of analogs and derivatives with diverse functionalities. These pathways often employ modular strategies that allow for the introduction of different substituents at various positions of the core structure.

Synthesis of Substituted Hexahydro-2-benzofuran-1,3-dione Analogs

The synthesis of substituted analogs of hexahydro-2-benzofuran-1,3-dione generally follows similar principles to the synthesis of the parent compound, primarily relying on the Diels-Alder reaction and subsequent modifications. The versatility of the Diels-Alder reaction allows for the use of a wide range of substituted dienes and dienophiles, leading to a diverse array of analogs.

For example, by starting with different substituted 1,3-cyclohexadienes, one can introduce various alkyl, aryl, or functional groups at positions other than C4. Similarly, the use of substituted maleic anhydrides as dienophiles allows for functionalization of the anhydride ring.

A common precursor for many of these syntheses is cis-4-cyclohexene-1,2-dicarboxylic anhydride, which is readily prepared via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. cerritos.eduyoutube.comupenn.edu This intermediate can then be subjected to various transformations to introduce substituents. For instance, the double bond can be functionalized through epoxidation, dihydroxylation, or other addition reactions before or after hydrogenation to the saturated hexahydro system.

The synthesis of the corresponding dicarboxylic acids from the anhydride, followed by esterification, provides another avenue for creating analogs. For example, diethyl cis-Δ4-tetrahydrophthalate can be synthesized from the anhydride and subsequently hydrogenated to yield diethyl cis-hexahydrophthalate. orgsyn.org These esters can then be used in further synthetic manipulations.

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| 1,3-Butadiene and Maleic Anhydride | Diels-Alder Reaction | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | cerritos.eduyoutube.comupenn.edu |

| cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Hydrogenation | cis-Cyclohexane-1,2-dicarboxylic anhydride | google.com |

| cis-Δ4-Tetrahydrophthalic anhydride and Ethanol | Esterification | Diethyl cis-Δ4-tetrahydrophthalate | orgsyn.org |

Modular Synthesis Strategies for Diversification at the Ethyl Group

Modular synthesis strategies offer a powerful approach to systematically modify the substituent at the C4 position, allowing for the creation of a library of compounds for structure-activity relationship studies. A key disconnection in a modular approach for this compound would involve the formation of the C4-alkyl bond at a late stage of the synthesis.

One such strategy involves the conjugate addition of an organocuprate reagent to a suitable α,β-unsaturated precursor. For example, a cyclohexenone derivative bearing the anhydride moiety could undergo a 1,4-addition with a diethylcuprate to introduce the ethyl group at the C4 position. The stereochemistry of this addition can often be controlled by the choice of reaction conditions and the presence of chiral ligands.

Another modular approach relies on the alkylation of a pre-existing nucleophilic center. As mentioned in the context of diastereoselective synthesis, the enolate of a protected hexahydro-2-benzofuran-1,3-dione can be generated and subsequently reacted with a variety of electrophiles, not just ethyl halides. This allows for the introduction of a wide range of alkyl, alkenyl, and alkynyl groups at the C4 position. The efficiency and diastereoselectivity of this alkylation are crucial for the success of this modular approach.

Furthermore, cross-coupling reactions can be employed to diversify the C4-substituent. A precursor bearing a leaving group, such as a triflate or a halide, at the C4 position could be coupled with various organometallic reagents (e.g., Grignard reagents, organozinc reagents, or organoboranes) under palladium or nickel catalysis. This would provide a highly versatile method for introducing a wide array of functionalized and unfunctionalized side chains.

Chemical Reactivity and Transformation Studies of 4 Ethylhexahydro 2 Benzofuran 1,3 Dione

Reactivity of the Cyclic Anhydride (B1165640) Moiety

The cyclic anhydride functional group is the most reactive part of the molecule. Its two electrophilic carbonyl carbons are susceptible to attack by various nucleophiles, typically leading to the opening of the heterocyclic ring. This reactivity is a cornerstone of the synthetic utility of cyclic anhydrides in general.

The reaction of 4-Ethylhexahydro-2-benzofuran-1,3-dione with nucleophiles follows a nucleophilic acyl substitution mechanism. nih.gov The nucleophile attacks one of the carbonyl carbons, forming a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring. nih.gov This results in the formation of a dicarboxylic acid derivative, where one carbonyl group is converted into a carboxylic acid and the other is transformed based on the attacking nucleophile.

Common nucleophilic ring-opening reactions include:

Hydrolysis: Reaction with water leads to the formation of the corresponding dicarboxylic acid, 4-ethylcyclohexane-1,2-dicarboxylic acid. This reaction can occur even with atmospheric moisture, highlighting the need for anhydrous conditions when handling the compound. researchgate.net

Alcoholysis: Treatment with an alcohol in the presence of a base or under thermal conditions yields a monoester. The reaction produces a mixture of two regioisomeric products, as the alcohol can attack either of the two non-equivalent carbonyl carbons.

Aminolysis: Reaction with ammonia, primary amines, or secondary amines results in the formation of a monoamide. researchgate.net Similar to alcoholysis, this reaction can produce a mixture of regioisomers. Two equivalents of the amine are typically required, as one equivalent acts as the nucleophile and the second acts as a base to neutralize the newly formed carboxylic acid. vaia.com

Table 1: Products of Nucleophilic Ring-Opening Reactions

| Nucleophile (Substrate) | Reaction Type | Major Product(s) |

| Water (H₂O) | Hydrolysis | 4-Ethylcyclohexane-1,2-dicarboxylic acid |

| Methanol (CH₃OH) | Alcoholysis | Methyl 2-carboxy-4-ethylcyclohexane-1-carboxylate & Methyl 1-carboxy-4-ethylcyclohexane-2-carboxylate |

| Ammonia (NH₃) | Aminolysis | 2-Carbamoyl-4-ethylcyclohexane-1-carboxylic acid & 1-Carbamoyl-4-ethylcyclohexane-2-carboxylic acid |

| Diethylamine ((C₂H₅)₂NH) | Aminolysis | 2-(N,N-Diethylcarbamoyl)-4-ethylcyclohexane-1-carboxylic acid & 1-(N,N-Diethylcarbamoyl)-4-ethylcyclohexane-2-carboxylic acid |

While less common for saturated anhydrides compared to their aromatic counterparts like phthalic anhydride, condensation reactions at the carbonyl centers are theoretically possible under specific conditions. Reactions such as the Perkin or Stobbe condensations, which involve carbanionic nucleophiles, could potentially be adapted. However, the reactivity of the saturated aliphatic ring system may influence the feasibility and outcome of such transformations. These reactions would involve the formation of a new carbon-carbon bond at one of the carbonyl groups, leading to more complex molecular architectures.

Transformations of the Hexahydrocyclohexyl Ring System

The saturated six-membered ring, being a substituted cyclohexane (B81311), has its own characteristic reactivity, primarily involving the manipulation of its C-H bonds or the ring structure itself.

The hexahydrocyclohexyl ring can undergo dehydrogenation to form the corresponding aromatic system, in this case, a substituted phthalic anhydride derivative (4-ethyl-1,3-dihydro-2-benzofuran-1,3-dione). This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) at elevated temperatures. researchgate.net The reaction proceeds through the stepwise removal of hydrogen atoms, leading to the formation of a stable aromatic ring. The presence of an oxidant is often required to facilitate the process. researchgate.net Such aromatization reactions are fundamental in synthesizing substituted aromatic compounds from saturated precursors.

The C-H bonds of the hexahydrocyclohexyl ring are susceptible to substitution reactions, most notably free-radical halogenation. drishtiias.com This reaction, typically initiated by UV light or a radical initiator, involves the abstraction of a hydrogen atom from the ring by a halogen radical, followed by reaction with a halogen molecule to form the alkyl halide. wikipedia.org

Due to the presence of multiple non-equivalent C-H bonds (primary, secondary, and tertiary) in this compound, free-radical halogenation is generally non-selective and leads to a complex mixture of constitutional isomers. drishtiias.com The relative reactivity of C-H bonds typically follows the order: tertiary > secondary > primary, due to the stability of the corresponding radical intermediates. Therefore, substitution would be expected to occur at various positions on the cyclohexane ring.

Table 2: Potential Monohalogenated Products from Free-Radical Halogenation

| Reagent | Reaction Type | Potential Product(s) | Notes |

| Cl₂ / UV light | Free-Radical Chlorination | Mixture of chloro-isomers | Low selectivity, substitution at multiple ring positions. |

| Br₂ / UV light | Free-Radical Bromination | Mixture of bromo-isomers | Higher selectivity for tertiary C-H bonds compared to chlorination. chegg.com |

Chemical Modifications of the 4-Ethyl Substituent

The ethyl group attached to the cyclohexane ring offers another site for chemical modification. Its reactivity is characteristic of a simple alkyl substituent on a cycloalkane.

The primary reactions involving the ethyl group are also radical substitutions. Free-radical halogenation can occur on the ethyl group, with a preference for the position adjacent to the cyclohexane ring (the benzylic-like position if the ring were aromatic). This is due to the slightly increased stability of the resulting secondary radical compared to the primary radical at the terminal methyl position of the ethyl group.

Further transformations could involve the oxidation of the ethyl group. Under vigorous oxidative conditions, such as with hot potassium permanganate (B83412) or chromic acid, the entire ethyl side chain could potentially be oxidized to a carboxyl group, yielding a tricarboxylic acid derivative. ncert.nic.in This type of reaction, however, requires harsh conditions that might also affect other parts of the molecule, particularly the anhydride ring.

Lack of Available Research Data Precludes a Detailed Analysis of this compound's Chemical Reactivity

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical reactivity and transformation studies specifically concerning the compound This compound . Despite extensive searches for scholarly articles, patents, and academic research, no specific experimental data was found regarding the elaboration, functional group interconversions of its ethyl chain, or the stereochemical outcomes at the ethyl-bearing carbon.

The inquiry sought to detail the chemical behavior of this specific molecule, focusing on two key areas: the modification of the ethyl substituent and the stereochemical integrity of its attachment point on the hexahydro-2-benzofuran-1,3-dione core. However, the existing body of chemical literature does not appear to contain studies that have explored these particular aspects of the compound's reactivity.

General information on the synthesis and reactivity of related structures, such as benzofurans and cyclic anhydrides, is available. For instance, research on benzofuran (B130515) chemistry typically concentrates on the reactions of the aromatic furan (B31954) ring system, while studies on cyclic anhydrides often explore their utility in polymerization and as electrophilic partners in various reactions. Unfortunately, this generalized information does not extend to the specific transformations of an ethyl group on the saturated carbocyclic portion of this compound.

Without published research findings, it is not possible to provide a scientifically accurate and detailed account of the compound's behavior in the context of the requested outline. The creation of informative data tables and a thorough discussion of reaction mechanisms, yields, and stereochemical control is contingent upon the availability of primary research data, which, in this case, is absent from the public domain.

Therefore, until such research is conducted and published, a detailed article on the "," as specified by the user's outline, cannot be generated.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethylhexahydro 2 Benzofuran 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Ethylhexahydro-2-benzofuran-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for its complete characterization.

High-Resolution ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the primary structure of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the oxygen atoms in the anhydride (B1165640) ring and the local electronic environment of the ethyl group. Protons on the cyclohexane (B81311) ring would likely appear as complex multiplets in the upfield region, while the protons of the ethyl group would present as a characteristic quartet and triplet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons of the anhydride group would be expected to resonate at the most downfield chemical shifts (typically in the range of 160-180 ppm) due to the strong deshielding effect of the adjacent oxygen atoms. The carbons of the ethyl group and the saturated cyclohexane ring would appear at higher field strengths. The number of distinct signals would depend on the stereochemistry of the molecule.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Data not available | Data not available |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It is particularly important for determining the relative stereochemistry of the substituents on the cyclohexane ring, including the ethyl group and the fusion points of the furanone ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies and Ring System Vibrations

For this compound, the most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations of the anhydride group. Anhydrides typically show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. These are expected to appear in the region of 1750-1850 cm⁻¹. The exact positions would be influenced by ring strain and electronic effects. The spectrum would also contain C-H stretching vibrations from the ethyl and hexahydro portions of the molecule (typically 2850-3000 cm⁻¹) and C-O stretching vibrations of the anhydride ring.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations with a change in polarizability.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O asymmetric stretch | Data not available |

| C=O symmetric stretch | Data not available |

| C-H stretch (alkyl) | Data not available |

| C-O stretch | Data not available |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Determination of Molecular Formula and Precise Mass

Standard mass spectrometry would provide the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion with a high degree of accuracy. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated masses of possible elemental compositions. The molecular formula for this compound is C₁₀H₁₄O₃.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry is a powerful tool for structural elucidation, and the analysis of fragmentation pathways offers a window into the intrinsic stability and bonding of a molecule. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to induce a series of characteristic cleavages.

The initial event is the formation of the molecular ion ([M]⁺). Subsequent fragmentation is largely governed by the functionalities present: the cyclic anhydride and the substituted cyclohexane ring. A primary and highly characteristic fragmentation route for cyclic anhydrides involves the sequential loss of carbon dioxide (CO₂) and carbon monoxide (CO). This process would lead to the formation of key fragment ions that are indicative of the core structure.

Another significant fragmentation pathway involves the ethyl group at the C4 position. This can lead to the loss of an ethyl radical (•C₂H₅) through alpha cleavage or the elimination of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, provided a sterically accessible gamma-hydrogen is present.

Furthermore, the cyclohexane ring itself can undergo cleavage, potentially through a retro-Diels-Alder (rDA) reaction, which is a common fragmentation pattern for six-membered rings. The interplay of these fragmentation channels provides a detailed structural fingerprint of the molecule.

Table 1: Predicted Key Mass Spectrometric Fragments of this compound

| m/z | Proposed Ion Structure | Neutral Loss |

| 182 | [C₁₀H₁₄O₃]⁺ | - |

| 154 | [C₉H₁₄O₂]⁺ | CO |

| 138 | [C₉H₁₄O]⁺ | CO₂ |

| 153 | [C₈H₉O₃]⁺ | •C₂H₅ |

| 125 | [C₈H₁₃O]⁺ | CO₂ + •CH₃ |

This interactive table outlines the major expected fragments based on established mass spectrometry principles.

Conclusion and Future Research Perspectives

Synopsis of the Current State of Research on 4-Ethylhexahydro-2-benzofuran-1,3-dione

Direct and extensive research specifically focused on this compound is limited. The current body of scientific literature primarily addresses the synthesis, characterization, and application of the broader benzofuran (B130515) family. Benzofuran derivatives are recognized for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netcuestionesdefisioterapia.com The synthesis of substituted benzofurans is an active area of research, with various methodologies being developed to create diverse molecular architectures. nih.govnih.gov These synthetic strategies often focus on achieving high yields and regioselectivity. rsc.org

The hexahydro-2-benzofuran-1,3-dione core itself is a recognized chemical entity, though its applications appear to be specialized, with some mentions in the context of polymer chemistry. The introduction of an ethyl group at the 4-position of this saturated heterocyclic system presents a unique chemical structure whose specific properties and potential applications are yet to be thoroughly investigated. The current state of research, therefore, is more of a blank canvas than a detailed picture, offering a multitude of opportunities for novel investigations.

Identification of Emerging Research Avenues and Challenges

The limited specific data on this compound itself points to the most immediate research avenue: fundamental characterization. Future research should focus on the following key areas:

Novel Synthetic Routes: A primary challenge lies in the development of efficient and stereoselective synthetic methods for this compound. researchgate.net Exploring different catalytic systems and reaction conditions will be crucial to enable the production of this compound for further study. nih.gov Overcoming challenges in controlling the stereochemistry of the ethyl group and the fused ring system will be a significant aspect of this research.

Biological Screening and Pharmacological Potential: Given the wide range of biological activities exhibited by benzofuran derivatives, a comprehensive screening of this compound for various pharmacological effects is a promising avenue. nih.govresearchgate.net This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The specific stereoisomers of the molecule may exhibit different biological profiles, warranting separate investigation.

Materials Science Applications: The dione functionality in the molecule suggests potential for applications in polymer chemistry and materials science. Research could explore its use as a monomer or a building block for the synthesis of novel polymers with unique thermal or mechanical properties.

Computational and Mechanistic Studies: In silico studies can play a vital role in predicting the properties and potential biological targets of this compound. frontiersin.org Understanding the structure-activity relationships of this specific substitution pattern can guide the design of future derivatives with enhanced activities. researchgate.net

A significant challenge will be the initial synthesis of sufficient quantities of the pure compound to enable these diverse research activities.

Prospective Interdisciplinary Research Collaborations

The exploration of this compound's potential will be significantly enhanced through interdisciplinary collaborations. nih.gov The multifaceted nature of heterocyclic chemistry research necessitates a synergistic approach. mdpi.comijnrd.org

Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists can collaborate with medicinal chemists and pharmacologists to design and synthesize a library of derivatives based on the this compound scaffold. This collaboration would facilitate the systematic exploration of its structure-activity relationships and the identification of lead compounds for drug discovery. mdpi.com

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could lead to the development of novel polymers and functional materials. The unique structural features of this compound could be leveraged to create materials with tailored properties for a range of applications.

Computational Chemistry and Biology: A partnership between computational chemists and biologists would be invaluable for predicting the biological targets of this compound and understanding its mechanism of action at a molecular level. This can help prioritize experimental studies and accelerate the discovery process. frontiersin.org

By fostering such collaborations, the scientific community can unlock the full potential of this understudied chemical entity and pave the way for new discoveries in medicine, materials science, and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.